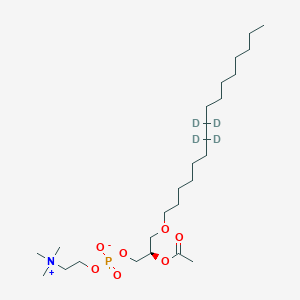

1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C26H54NO7P |

|---|---|

分子量 |

527.7 g/mol |

IUPAC名 |

[(2R)-2-acetyloxy-3-(7,7,8,8-tetradeuteriohexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1/i13D2,14D2 |

InChIキー |

HVAUUPRFYPCOCA-VGOTWLLUSA-N |

異性体SMILES |

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |

正規SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

The Indispensable Anchor: A Technical Guide to 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 in Quantitative Bioanalysis

This guide provides an in-depth technical overview of 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 (PAF C16-d4), a deuterated analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its application, particularly its critical role as an internal standard in mass spectrometry-based quantification. We will explore the biochemical significance of PAF, the rationale behind isotopic labeling, and a detailed, field-tested protocol for its use in complex biological matrices.

Introduction: The Significance of Platelet-Activating Factor and the Need for Precise Quantification

Platelet-Activating Factor (PAF) is a powerful, endogenously produced phospholipid that acts as a potent mediator in a wide array of physiological and pathological processes. Specifically, the C16 isoform (1-palmityl-2-acetyl-sn-glycero-3-phosphocholine) is a key player in inflammation, allergic reactions, and thrombosis.[1][2] It is produced by various inflammatory cells and exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR), which triggers a cascade of intracellular signaling events.[2][3] Given its profound biological activity at very low concentrations, the accurate and precise quantification of PAF C16 in biological samples is paramount for understanding its role in disease and for the development of targeted therapeutics.

However, the quantitative analysis of bioactive lipids like PAF from complex biological matrices (e.g., plasma, tissues) is fraught with challenges. Sample preparation processes, such as lipid extraction, can be variable, leading to analyte loss.[4] Furthermore, matrix effects during mass spectrometry analysis can cause ion suppression or enhancement, leading to inaccurate measurements.[5] To overcome these hurdles, the use of a stable isotope-labeled internal standard is the gold standard in bioanalysis.

The Role of this compound as an Internal Standard

This compound is the deuterated form of PAF C16. The incorporation of four deuterium atoms into the hexadecyl moiety provides a mass shift that allows it to be distinguished from the endogenous, non-labeled PAF C16 by a mass spectrometer.[5] Crucially, as a deuterated analog, it is chemically and physically almost identical to the analyte of interest. This means it shares the same extraction recovery, ionization response, and chromatographic retention time.[4] By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it co-processes with the endogenous analyte, effectively normalizing for any variations in sample preparation and analysis. This ensures a highly accurate and precise quantification of the target analyte.

Key Properties of this compound:

| Property | Value |

| Alternate Names | Platelet-activating Factor C-16-d4, PAF C-16-d4 |

| CAS Number | 211106-54-6 |

| Molecular Formula | C₂₆H₅₀D₄NO₇P |

| Molecular Weight | 527.7 g/mol |

| Purity | ≥98% |

The Biological Context: PAF Synthesis and Signaling

To appreciate the application of the deuterated standard, it is essential to understand the biology of its endogenous counterpart. PAF is synthesized via two primary pathways: the de novo pathway and the remodeling pathway. The remodeling pathway is the predominant route for PAF production during inflammatory responses.[6]

The Remodeling Pathway of PAF Synthesis

The synthesis of C16-PAF through the remodeling pathway is a two-step enzymatic process initiated by inflammatory stimuli.[4]

-

Phospholipase A2 (PLA2) Action: PLA2 acts on membrane phospholipids, specifically alkyl-ether-linked phosphatidylcholine, removing the fatty acid at the sn-2 position. This generates the intermediate, lyso-PAF.[4][6]

-

Acetylation: Lyso-PAF is then acetylated by a specific acetyltransferase, yielding the biologically active C16-PAF.[4][6]

PAF Receptor Signaling

Upon its synthesis, PAF can act on the same cell or on nearby target cells by binding to the PAF receptor (PAFR).[3] This binding initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily Gq, Gi, and G12/13.[2] This, in turn, triggers a cascade of downstream signaling events, including the activation of phospholipases and mitogen-activated protein kinase (MAPK) pathways, ultimately leading to various cellular responses such as inflammation, platelet aggregation, and increased vascular permeability.[2][3]

Experimental Protocol: Quantification of PAF C16 in Human Plasma

This section provides a detailed, step-by-step methodology for the quantification of PAF C16 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.

Materials and Reagents

-

Human plasma (collected in EDTA tubes)

-

This compound (PAF C16-d4) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Sample Preparation: Protein Precipitation and Lipid Extraction

This protocol utilizes a simple and efficient protein precipitation method for the extraction of lipids from plasma.

-

Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of PAF C16-d4 internal standard solution to each plasma sample. The final concentration of the internal standard should be within the linear range of the calibration curve.

-

Protein Precipitation: Add 400 µL of ice-cold methanol to each tube.

-

Vortexing: Vortex mix the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubation: Place the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the extracted lipids, to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer for Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of PAF C16. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

Tandem Mass Spectrometry (MS/MS) Parameters:

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (PAF C16) | m/z 524.4 |

| Product Ion (PAF C16) | m/z 184.1 |

| Precursor Ion (PAF C16-d4) | m/z 528.4 |

| Product Ion (PAF C16-d4) | m/z 184.1 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 50-100 ms |

Rationale for MRM Transitions: The precursor ion represents the protonated molecule [M+H]⁺. The product ion at m/z 184.1 is the characteristic phosphocholine headgroup fragment, providing high specificity for phosphatidylcholine-containing lipids.[5]

Data Analysis and Method Validation

Quantification

A calibration curve is constructed by analyzing a series of standards containing known concentrations of PAF C16 and a constant concentration of the PAF C16-d4 internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of PAF C16 in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Method Validation

A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters include:

-

Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (expressed as the coefficient of variation, %CV) should be ≤15%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Matrix Effect: Assessed to ensure that components in the biological matrix do not interfere with the ionization of the analyte.

-

Stability: Evaluation of the analyte's stability in the biological matrix under different storage and processing conditions.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the biologically crucial lipid mediator, PAF C16. Its use as an internal standard in LC-MS/MS analysis effectively mitigates the challenges associated with sample preparation variability and matrix effects, enabling researchers to obtain high-quality, reliable data. The methodologies and principles outlined in this guide provide a solid foundation for the implementation of robust bioanalytical assays for PAF, facilitating a deeper understanding of its role in health and disease and aiding in the development of novel therapeutic strategies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. benchchem.com [benchchem.com]

- 5. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deuterated Platelet-Activating Factor C16:0

This guide provides a comprehensive, in-depth technical overview for the chemical synthesis of deuterated platelet-activating factor C16:0 (d-PAF C16:0). Designed for researchers, scientists, and professionals in drug development, this document details a robust synthetic strategy, providing not only step-by-step protocols but also the underlying scientific rationale for key experimental choices. By integrating established methodologies with practical insights, this guide aims to equip researchers with the knowledge to successfully synthesize this critical internal standard for mass spectrometry-based quantification of PAF.

Introduction: The Significance of Deuterated Platelet-Activating Factor

Platelet-activating factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] The C16:0 isoform, 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is one of the most biologically active and abundant forms of PAF.[3] Accurate quantification of PAF in biological matrices is essential for understanding its role in disease and for the development of novel therapeutics targeting the PAF signaling pathway.

Due to its low endogenous concentrations and the presence of structurally similar lipids, the precise measurement of PAF requires highly sensitive and specific analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible quantification by correcting for variations in sample extraction, processing, and instrument response.[2] Deuterated PAF C16:0, in which hydrogen atoms are replaced by deuterium, serves as an ideal internal standard as it is chemically identical to the analyte but can be distinguished by its higher mass. This guide focuses on a convergent synthetic route for the preparation of terminally trideuterated PAF C16:0.

Synthetic Strategy: A Convergent Approach

The synthesis of deuterated PAF C16:0 is achieved through a convergent strategy, which involves the synthesis of key intermediates that are then combined to form the final product. This approach allows for greater flexibility and efficiency in the overall synthesis. The key steps in this synthesis are:

-

Synthesis of a Deuterated Alkyl Chain Precursor: Introduction of a trideuteromethyl group at the terminus of a C15 alkyl chain.

-

Coupling to a Glycerol Backbone: Attachment of the deuterated alkyl chain to a protected glycerol molecule.

-

Introduction of the Phosphocholine Headgroup: Formation of the characteristic phosphocholine moiety.

-

Deprotection and Acetylation: Removal of protecting groups and final acetylation to yield the target molecule.

This strategy ensures the precise placement of the deuterium label and allows for the purification of intermediates at each stage, leading to a high-purity final product.

Diagram of the Overall Synthetic Workflow

Caption: Convergent synthetic pathway for deuterated PAF C16:0.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of deuterated PAF C16:0.

Part 1: Synthesis of the Deuterated Alkyl Chain

The introduction of the deuterium label is a critical step in this synthesis. Here, a trideuteromethyl group is introduced at the terminus of a C15 alkyl chain via a Grignard reaction with a tosylated precursor.

Step 1.1: Monotosylation of Pentadecane-1,15-diol

This step selectively protects one of the hydroxyl groups of the starting diol as a tosylate, which will serve as a good leaving group for the subsequent Grignard reaction.

| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |

| Pentadecane-1,15-diol | 244.42 g/mol | 10.0 g | 40.9 |

| p-Toluenesulfonyl chloride | 190.65 g/mol | 7.8 g | 40.9 |

| Pyridine | 79.10 g/mol | 50 mL | - |

| Dichloromethane (DCM) | 84.93 g/mol | 100 mL | - |

Protocol:

-

Dissolve pentadecane-1,15-diol in a mixture of pyridine and DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add p-toluenesulfonyl chloride to the cooled solution.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold 1M HCl and extract with DCM.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-O-hexadecyl-15'-p-toluenesulfonate.

Rationale: The use of one equivalent of p-toluenesulfonyl chloride favors the formation of the mono-tosylated product. Pyridine acts as a base to neutralize the HCl generated during the reaction.

Step 1.2: Deuteromethylation

This is the key step for introducing the deuterium label. The tosylate from the previous step is displaced by a trideuteromethyl group from a Grignard reagent.

| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |

| 1-O-Hexadecyl-15'-p-toluenesulfonate | 398.61 g/mol | 5.0 g | 12.5 |

| [2H3]-Methylmagnesium iodide (1M in Et2O) | 144.97 g/mol | 15 mL | 15.0 |

| Anhydrous Diethyl Ether (Et2O) | 74.12 g/mol | 50 mL | - |

Protocol:

-

Dissolve 1-O-hexadecyl-15'-p-toluenesulfonate in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add the [2H3]-methylmagnesium iodide solution via a syringe.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude 1-O-[16'-2H3]hexadecyl tosylate. This product is often used in the next step without further purification.

Rationale: The Grignard reagent, [2H3]-methylmagnesium iodide, acts as a nucleophile, displacing the tosylate group to form a new carbon-carbon bond and incorporating the trideuteromethyl group.

Part 2: Assembly of the Glycerol Backbone

Step 2.1: Alkylation of rac-Glycerol-1,2-acetonide

The deuterated alkyl chain is attached to a protected glycerol molecule.

| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |

| 1-O-[16'-2H3]Hexadecyl tosylate | ~398.61 g/mol | (from previous step) | ~12.5 |

| rac-Glycerol-1,2-acetonide | 132.16 g/mol | 1.65 g | 12.5 |

| Sodium Hydride (60% in mineral oil) | 40.00 g/mol | 0.6 g | 15.0 |

| Anhydrous Dimethylformamide (DMF) | 73.09 g/mol | 50 mL | - |

Protocol:

-

To a suspension of sodium hydride in anhydrous DMF under an inert atmosphere, slowly add rac-glycerol-1,2-acetonide.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 1-O-[16'-2H3]hexadecyl tosylate in DMF to the reaction mixture.

-

Heat the reaction to 60°C and stir overnight.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-O-[16'-2H3]hexadecyl-rac-glycerol-2,3-acetonide.

Step 2.2: Deprotection of the Acetonide

The acetonide protecting group is removed to reveal the diol.

| Reagent/Solvent | Quantity |

| 1-O-[16'-2H3]Hexadecyl-rac-glycerol-2,3-acetonide | (from previous step) |

| Dowex 50W-X8 resin (H+ form) | ~2 g |

| Methanol | 50 mL |

Protocol:

-

Dissolve the acetonide in methanol.

-

Add the Dowex resin and stir the suspension at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter off the resin and wash it with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield 1-O-[16'-2H3]hexadecyl-rac-glycerol.

Step 2.3: Benzyl Protection of the sn-2 Hydroxyl Group

The secondary hydroxyl group is selectively protected as a benzyl ether to prevent its reaction in the subsequent phosphorylation step.

| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |

| 1-O-[16'-2H3]Hexadecyl-rac-glycerol | ~319.5 g/mol | (from previous step) | ~10.0 |

| Benzyl bromide | 171.04 g/mol | 1.3 mL | 11.0 |

| Sodium Hydride (60% in mineral oil) | 40.00 g/mol | 0.48 g | 12.0 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 g/mol | 50 mL | - |

Protocol:

-

Dissolve 1-O-[16'-2H3]hexadecyl-rac-glycerol in anhydrous THF under an inert atmosphere.

-

Add sodium hydride in portions at 0°C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide and stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to yield 2-O-benzyl-1-O-[16'-2H3]hexadecyl-rac-glycerol.

Rationale: The benzyl group is a robust protecting group that is stable to the conditions of the subsequent phosphorylation and quaternization steps but can be readily removed by catalytic hydrogenation.[1][4]

Part 3: Introduction of the Phosphocholine Headgroup and Final Steps

Step 3.1: Phosphorylation and Quaternization

The phosphocholine moiety is introduced in a two-step, one-pot procedure.

| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |

| 2-O-Benzyl-1-O-[16'-2H3]hexadecyl-rac-glycerol | ~409.7 g/mol | (from previous step) | ~8.0 |

| 2-Bromoethyl dichlorophosphate | 233.88 g/mol | 1.2 mL | 8.8 |

| Anhydrous Triethylamine | 101.19 g/mol | 2.5 mL | 17.6 |

| Anhydrous Benzene | 78.11 g/mol | 30 mL | - |

| Anhydrous Trimethylamine in Acetonitrile | - | 20 mL | - |

Protocol:

-

Dissolve 2-O-benzyl-1-O-[16'-2H3]hexadecyl-rac-glycerol and triethylamine in anhydrous benzene under an inert atmosphere.

-

Cool the solution to 5°C and add 2-bromoethyl dichlorophosphate dropwise.[3]

-

Stir the reaction at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a solution of anhydrous trimethylamine in acetonitrile in a sealed tube.

-

Heat the reaction at 60°C for 24 hours.

-

Cool the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-O-benzyl-1-O-[16'-2H3]hexadecyl-rac-glycero-3-phosphocholine.

Step 3.2: Benzyl Deprotection

The benzyl protecting group is removed by catalytic hydrogenation.

| Reagent/Solvent | Quantity |

| 2-O-Benzyl-1-O-[16'-2H3]hexadecyl-rac-glycero-3-phosphocholine | (from previous step) |

| 10% Palladium on Carbon (Pd/C) | ~10% by weight |

| Methanol | 50 mL |

| Hydrogen Gas | Balloon pressure |

Protocol:

-

Dissolve the benzylated phosphocholine in methanol.

-

Carefully add the Pd/C catalyst.

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon). Repeat this process three times.[5][6]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; keep the filter cake wet.

-

Concentrate the filtrate to yield 1-O-[16'-2H3]hexadecyl-rac-glycero-3-phosphocholine (d-lyso-PAF).

Step 3.3: Acetylation

The final step is the acetylation of the free hydroxyl group at the sn-2 position.

| Reagent/Solvent | Quantity |

| 1-O-[16'-2H3]Hexadecyl-rac-glycero-3-phosphocholine | (from previous step) |

| Acetic Anhydride | 5 mL |

| Pyridine | 10 mL |

Protocol:

-

Dissolve the d-lyso-PAF in pyridine.

-

Add acetic anhydride and stir the reaction at room temperature for 4 hours.

-

Remove the excess reagents under reduced pressure (co-evaporate with toluene to remove residual pyridine).

-

The crude product can be purified by HPLC.

Part 4: Purification and Characterization

Purification by HPLC

High-performance liquid chromatography is the preferred method for obtaining highly pure deuterated PAF C16:0.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol |

| Gradient | 80% B to 100% B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer |

Protocol:

-

Dissolve the crude product in the initial mobile phase composition.

-

Inject the sample onto the HPLC system.

-

Collect the fraction corresponding to the d-PAF C16:0 peak.

-

Lyophilize the collected fraction to obtain the pure product.

Characterization

The identity and purity of the synthesized deuterated PAF C16:0 should be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (FAB-MS or ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the trideuterated PAF C16:0. The expected [M+H]+ for C26H51D3NO7P is m/z 527.7.

-

¹H NMR: The proton NMR spectrum will be complex but should show the characteristic signals for the phosphocholine headgroup, the glycerol backbone, the acetyl group, and the long alkyl chain. The integration of the terminal methyl group will be reduced due to the deuterium substitution.

-

²H NMR: The deuterium NMR spectrum should show a signal corresponding to the trideuteromethyl group.

The Biological Context: PAF Signaling Pathway

The synthesized deuterated PAF C16:0 is a critical tool for studying the PAF signaling pathway. PAF exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells.[2] This binding initiates a cascade of intracellular signaling events, leading to various cellular responses.

Diagram of the PAF Signaling Pathway

Caption: Simplified overview of the PAF signaling cascade.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis of deuterated platelet-activating factor C16:0. By following the outlined protocols and understanding the rationale behind each step, researchers can confidently produce this essential internal standard for accurate and reliable quantification of PAF. The availability of high-purity deuterated PAF is crucial for advancing our understanding of its role in health and disease and for the development of targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High performance liquid chromatography of platelet-activating factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

chemical properties of PAF C16-d4 internal standard

An In-Depth Technical Guide to the Chemical Properties and Application of PAF C16-d4 Internal Standard

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the deuterated internal standard, PAF C16-d4 (1-O-hexadecyl-(7,7,8,8-d4)-2-O-acetyl-sn-glyceryl-3-phosphorylcholine). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comprehensive understanding of the molecule's chemical properties, its critical role in quantitative mass spectrometry, and field-proven insights into its practical application.

The Rationale for a Deuterated Internal Standard in PAF Quantification

Platelet-Activating Factor (PAF C16) is a highly potent, naturally occurring phospholipid that acts as a crucial mediator in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and allergic responses[1][2][3]. Its low endogenous concentrations and rapid metabolism present significant challenges for accurate quantification in complex biological matrices.

Quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), necessitates the use of an internal standard (IS) to correct for analyte loss during sample preparation and variations in instrument response[4]. An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the mass spectrometer. PAF C16-d4 is designed precisely for this purpose. As a stable isotope-labeled (SIL) analog of PAF C16, it co-elutes chromatographically and exhibits nearly identical ionization efficiency, ensuring it accurately reflects the behavior of the endogenous analyte throughout the analytical workflow. Its mass shift of +4 Da provides a clear and unambiguous signal, distinct from the unlabeled PAF C16, which is the cornerstone of the stable-isotope dilution technique[5].

Biosynthesis and Metabolism Context

Understanding the biological context of PAF C16 is essential for designing robust analytical methods. PAF is synthesized through two primary routes: the de novo pathway and the "remodeling" pathway, the latter being the predominant source during inflammatory responses[3][6]. A key step in the remodeling pathway involves the acetylation of Lyso-PAF to form active PAF[2]. Conversely, PAF is rapidly inactivated through hydrolysis of the sn-2 acetyl group by PAF acetylhydrolases (PAF-AH), reverting it to the biologically inactive Lyso-PAF[2][7]. This rapid turnover underscores the need for a reliable internal standard to account for potential degradation during sample handling.

Caption: Simplified "Remodeling" Pathway for PAF C16 Biosynthesis and Inactivation.

Core Chemical and Physical Properties of PAF C16-d4

The utility of PAF C16-d4 as an internal standard is grounded in its well-defined chemical properties. It is synthesized to be a near-perfect chemical mimic of its endogenous counterpart, with the critical exception of its isotopic composition.

Structural Identity and Isotopic Labeling

PAF C16-d4 is formally named 1-O-hexadecyl-(7,7,8,8-d4)-2-O-acetyl-sn-glyceryl-3-phosphorylcholine[8][9]. It incorporates four deuterium atoms on the hexadecyl (C16) ether-linked chain[8][9]. This placement is strategic; the C-D bonds are highly stable and far from the sites of metabolic activity (the sn-2 acetyl and phosphorylcholine groups), minimizing the risk of isotopic exchange during sample processing or analysis.

Caption: Structural Comparison of PAF C16 and its Deuterated Internal Standard, PAF C16-d4.

Key Physicochemical Data

The following table summarizes the essential quantitative data for PAF C16-d4. This information is critical for calculating concentrations, preparing stock solutions, and setting up mass spectrometer parameters.

| Property | Value | Source(s) |

| Formal Name | 1-O-hexadecyl-(7,7,8,8-d4)-2-O-acetyl-sn-glyceryl-3-phosphorylcholine | [8][9] |

| CAS Number | 211106-54-6 | [8][9][10] |

| Molecular Formula | C₂₆H₅₀D₄NO₇P | [8][9][10] |

| Molecular Weight | 527.7 g/mol | [8][9][10] |

| Isotopic Purity | ≥98-99% deuterated forms (d1-d4) | [8][10] |

| Typical Formulation | Solution in ethanol | [8][11] |

Solubility and Storage

Proper handling and storage are paramount to maintaining the integrity of the internal standard.

| Solvent | Solubility | Source(s) |

| DMF | ~10 mg/mL | [6][9] |

| DMSO | ~10 mg/mL | [6][9] |

| Ethanol | ~10 mg/mL | [6][9] |

| PBS (pH 7.2) | ~25 mg/mL | [6][9] |

| Water | ~30 mg/mL | [6][9] |

Storage and Stability:

-

Long-Term Storage: Store the stock solution at -20°C. Under these conditions, the product is stable for at least two years[11].

-

Causality: Low-temperature storage in an organic solvent minimizes solvent evaporation and, more importantly, slows down potential hydrolytic degradation of the sn-2 acetyl group. The non-deuterated form is reported to be stable for at least four years at -20°C[6].

-

Working Solutions: Aqueous solutions of PAF are susceptible to hydrolysis, a process accelerated by neutral to alkaline pH and elevated temperatures[7]. It is a field-proven best practice to prepare aqueous working solutions fresh for each experiment and keep them on ice to mitigate degradation. The primary degradation product is Lyso-PAF, which is inactive as a platelet-activating factor[7].

Experimental Protocols for Quantitative Analysis

The following protocols represent a self-validating system for the use of PAF C16-d4 in a typical lipidomics workflow.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To accurately prepare concentrated stock and intermediate working solutions of PAF C16-d4.

Methodology:

-

Equilibration: Allow the vial containing the PAF C16-d4 solution (typically in ethanol) to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture into the organic solvent.

-

Stock Solution Preparation: The standard is often supplied at a known concentration (e.g., 100 µg/mL). If it is a solid, dissolve it in anhydrous ethanol to a concentration of 1-10 mg/mL.

-

Intermediate Working Solution: Prepare an intermediate working solution by diluting the stock solution in ethanol or methanol to a concentration appropriate for spiking (e.g., 1 µg/mL).

-

Aliquoting: Aliquot the stock and intermediate solutions into single-use, low-retention polypropylene vials. This is a critical step to prevent contamination and degradation from repeated freeze-thaw cycles.

-

Storage: Store all aliquots at -20°C or lower until use.

Protocol 2: Sample Preparation and Lipid Extraction using PAF C16-d4

Objective: To extract PAF C16 from a biological matrix (e.g., plasma, cell lysate) while ensuring accurate quantification using the PAF C16-d4 internal standard.

Methodology:

-

Sample Thawing: Thaw biological samples on ice to minimize enzymatic activity, particularly that of PAF-AH.

-

Internal Standard Spiking: To a known volume or mass of the sample (e.g., 100 µL of plasma), add a precise volume of the PAF C16-d4 intermediate working solution. The amount added should be comparable to the expected endogenous concentration of PAF C16.

-

Causality: Adding the IS at the very beginning of the workflow ensures it experiences the same extraction inefficiencies and matrix effects as the endogenous analyte, which is the fundamental principle of its corrective function.

-

-

Protein Precipitation & Lipid Extraction: Add 4 volumes of ice-cold methanol to the sample. Vortex vigorously for 1 minute to precipitate proteins and release lipids.

-

Phase Separation (Folch or Bligh-Dyer method):

-

Add 2 volumes of chloroform. Vortex.

-

Add 2 volumes of water. Vortex thoroughly.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

-

Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass syringe. Transfer to a clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a small, precise volume of the initial mobile phase for LC-MS analysis (e.g., 100 µL of Methanol/Water 90:10).

Caption: Quantitative Lipidomics Workflow using PAF C16-d4 Internal Standard.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Platelet-activating factor - Wikipedia [en.wikipedia.org]

- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. PAF C-16-d4 | CAS 211106-54-6 | Cayman Chemical | Biomol.com [biomol.com]

- 10. scbt.com [scbt.com]

- 11. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 in Advanced Lipidomics

This guide provides a comprehensive technical overview of 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 (PAF C16-d4), a deuterated analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its application, synthesis, quality control, and its pivotal role as an internal standard in mass spectrometry-based lipidomics.

Introduction: The Significance of a Deuterated Standard

1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine, a member of the platelet-activating factor (PAF) family, is a highly bioactive phospholipid involved in a myriad of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1][2] Its transient nature and low endogenous concentrations present significant analytical challenges for accurate quantification in biological matrices. The introduction of a stable isotope-labeled internal standard, such as this compound, is paramount for overcoming these challenges.[3]

The four deuterium atoms on the palmitoyl chain provide a critical mass shift, allowing for its differentiation from the endogenous analyte by mass spectrometry, without significantly altering its chemical and physical properties.[1] This key feature enables the application of isotope dilution mass spectrometry, a gold-standard quantification technique that corrects for sample loss during preparation and variations in instrument response.

While a specific CAS number for this compound is not readily found in public databases, its non-deuterated counterpart, 1-Palmityl-sn-glycero-3-phosphocholine, has the CAS number 17364-16-8. The deuterated variant is typically identified by its chemical name and molecular formula.

Table 1: Key Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(2R)-2-acetyloxy-3-(7,7,8,8-tetradeuteriohexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | [1] |

| Molecular Formula | C26H50D4NO7P | [1] |

| Molecular Weight | Approximately 527.7 g/mol | [1] |

| Synonyms | PAF C16-d4, 1-O-Hexadecyl-d4-2-acetyl-sn-glycero-3-phosphocholine | N/A |

| Primary Application | Internal standard for mass spectrometry | [3] |

Synthesis and Purification: A Rationale-Driven Approach

The synthesis of deuterated PAF analogs is a multi-step process that requires careful control to ensure high isotopic and chemical purity.[4] The primary goal is to introduce deuterium atoms at a stable position within the molecule to prevent back-exchange with protons from solvents or the biological matrix.[5]

A common synthetic strategy involves the introduction of deuterium at the terminal end of the 1-O-alkyl chain.[4] This can be achieved through the displacement of a leaving group, such as a p-toluenesulfonyl group, with a deuterated methylating agent like [2H3]-methylmagnesium iodide.[4] The subsequent steps involve the protection and deprotection of functional groups and the introduction of the phosphocholine headgroup.[4]

Caption: A generalized workflow for the synthesis of deuterated PAF.

Purification is a critical final step to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose, ensuring a high degree of chemical purity.

Quality Control and Characterization: Ensuring Analytical Integrity

The reliability of quantitative data hinges on the quality of the internal standard. Therefore, rigorous quality control is essential to validate the identity, purity, and stability of this compound.

3.1. Mass Spectrometry for Identity and Isotopic Purity

High-resolution mass spectrometry (HRMS) is the primary tool for confirming the molecular weight and elemental composition of the synthesized compound.[6] It is also crucial for determining the isotopic purity, which is the percentage of the compound that is fully deuterated.[5]

Table 2: Representative Mass Spectrometry Data

| Parameter | Expected Value | Purpose |

| Precursor Ion ([M+H]+) | m/z 528.4 | Confirms molecular weight |

| Characteristic Fragment Ion | m/z 184.1 | Phosphocholine headgroup |

| Isotopic Purity | >98% | Ensures minimal interference from unlabeled species |

3.2. Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H and ³¹P NMR spectroscopy are powerful techniques for confirming the chemical structure of the molecule. ¹H NMR provides information about the arrangement of protons, while ³¹P NMR is specific for the phosphorus atom in the phosphocholine headgroup. The absence of signals at specific chemical shifts in the ¹H NMR spectrum can confirm the position of the deuterium labels.

3.3. Stability Assessment: Mitigating H/D Back-Exchange

A potential pitfall when using deuterated standards is the possibility of hydrogen-deuterium (H/D) back-exchange, where deuterium atoms are replaced by protons from the surrounding environment.[5] The stability of the deuterium labels in this compound should be assessed by incubating the standard in the relevant sample matrix and analyzing it by mass spectrometry over time.[5] The placement of the deuterium labels on the aliphatic chain, away from heteroatoms, minimizes the risk of back-exchange.[5]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of endogenous PAF C16 in various biological samples.[3] This is crucial in numerous research areas:

-

Inflammation and Immunology: To study the role of PAF in inflammatory diseases such as asthma, sepsis, and arthritis.[1]

-

Cardiovascular Research: To investigate the involvement of PAF in platelet aggregation, thrombosis, and atherosclerosis.[1]

-

Neuroscience: To explore the function of PAF in neurotransmission and its potential role in neurodegenerative diseases.[1]

-

Drug Development: To assess the efficacy of therapeutic agents that target the PAF signaling pathway.

Caption: A typical workflow for PAF quantification using a deuterated internal standard.

Experimental Protocol: Quantification of PAF C16 in Human Plasma

This protocol provides a general framework for the quantification of 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine in human plasma using this compound as an internal standard.

5.1. Materials

-

Human plasma

-

This compound (Internal Standard, IS)

-

1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine (Analyte standard for calibration curve)

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

C18 reversed-phase HPLC/UPLC column

5.2. Sample Preparation (Lipid Extraction)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the PAF C16-d4 internal standard solution (concentration to be optimized).

-

Add 400 µL of ice-cold methanol and vortex for 1 minute to precipitate proteins.

-

Add 800 µL of MTBE and vortex for 10 minutes.

-

Add 200 µL of water to induce phase separation and vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a new tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

5.3. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from other lipids.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

PAF C16 (Analyte): Precursor ion (m/z 524.4) → Product ion (m/z 184.1)

-

PAF C16-d4 (IS): Precursor ion (m/z 528.4) → Product ion (m/z 184.1)

-

5.4. Data Analysis and Quantification

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio of the analyte standards against their known concentrations.

-

Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of endogenous PAF C16. Its use in isotope dilution mass spectrometry provides a robust analytical methodology that is essential for advancing our understanding of the role of PAF in health and disease. This guide has provided a comprehensive overview of its synthesis, quality control, and application, offering a solid foundation for researchers and scientists working in the field of lipidomics.

References

- 1. Buy this compound [smolecule.com]

- 2. Platelet-activating factor - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of trideuterated O-alkyl platelet activating factor and lyso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Mass spectrometry of the phosphatidylcholines: dipalmitoyl, dioleoyl, and stearoyl-oleoyl glycerylphosphorylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Nexus of C16:0-PAF: A Technical Guide to its Signaling and Function

This guide provides an in-depth exploration of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16:0-PAF), a potent phospholipid mediator. Tailored for researchers, scientists, and drug development professionals, this document delves into the core biological roles of C16:0-PAF, its intricate signaling pathways, and the experimental methodologies crucial for its investigation.

Introduction: Unveiling a Potent Phospholipid Mediator

Platelet-Activating Factor (PAF) is a family of bioactive phospholipids, with the C16:0 variant being a predominant and highly potent member.[1] Initially identified for its ability to induce platelet aggregation at nanomolar concentrations, the scope of C16:0-PAF's biological activities is now understood to be far-reaching.[2][3] It is a key player in a multitude of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[4][5] C16:0-PAF is produced by a variety of cells, particularly those involved in host defense such as platelets, endothelial cells, neutrophils, monocytes, and macrophages, in response to specific stimuli.[3] Its effects are mediated through a specific G-protein coupled receptor, the Platelet-Activating Factor Receptor (PAFR).[6][7] The dysregulation of the PAF/PAFR signaling axis is implicated in a range of diseases, making it a critical area of study and a potential therapeutic target.[2][8]

The Lifecycle of C16:0-PAF: Biosynthesis and Catabolism

The cellular concentration of C16:0-PAF is tightly regulated through two primary synthesis pathways and subsequent degradation.

Biosynthesis Pathways

The Remodeling Pathway: This is the predominant pathway for PAF production in activated inflammatory cells.[9][10] It involves the modification of existing membrane phospholipids. The process is initiated by the activation of phospholipase A2 (PLA2), which hydrolyzes the fatty acid at the sn-2 position of a membrane alkyl-acyl-glycerophosphocholine, yielding lyso-PAF.[11] Subsequently, lyso-PAF is acetylated by the enzyme lyso-PAF acetyltransferase (LPCAT) to produce the active C16:0-PAF.[10]

The De Novo Pathway: This pathway is thought to be more involved in maintaining physiological levels of PAF for normal cellular functions.[10][12] It synthesizes PAF from scratch, beginning with 1-O-alkyl-acetyl-glycerol, which is then converted to C16:0-PAF through a series of enzymatic steps.[13]

Catabolism

The biological actions of C16:0-PAF are terminated by a family of enzymes known as PAF acetylhydrolases (PAF-AH).[3][14] These enzymes hydrolyze the acetyl group at the sn-2 position, converting the potent PAF into the inactive lyso-PAF.[14] One well-studied PAF-AH is lipoprotein-associated phospholipase A2 (Lp-PLA2), which plays a crucial role in degrading PAF and PAF-like oxidized lipids in the circulation.[14]

The PAF Receptor (PAFR): A Gateway to Cellular Responses

C16:0-PAF exerts its diverse biological effects by binding to a single, high-affinity G-protein coupled receptor, the PAFR.[6][15] The gene encoding this receptor in humans is PTAFR, located on chromosome 1.[6] The PAFR is widely expressed in various cell types, including immune cells (neutrophils, eosinophils, mast cells, macrophages), platelets, endothelial cells, and even in the central nervous system.[2][6] The receptor is present on both the plasma and nuclear membranes, suggesting a role for PAF in both extracellular and intracellular signaling.[6]

Core Signaling Cascades of PAFR Activation

Upon binding of C16:0-PAF, the PAFR undergoes a conformational change, enabling it to couple with and activate several heterotrimeric G proteins, primarily Gq, Gi, and G12/13.[4][6] This initiates a complex network of downstream signaling pathways.

The Canonical Gq Pathway

A primary signaling event following PAFR activation is the stimulation of the Gq protein pathway.[4][7] Activated Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] The resulting increase in cytosolic Ca2+ is a pivotal signal that activates numerous downstream effectors.

-

DAG remains in the plasma membrane and activates protein kinase C (PKC), which phosphorylates a wide array of cellular proteins, thereby propagating the signal.[4]

References

- 1. hmdb.ca [hmdb.ca]

- 2. mdpi.com [mdpi.com]

- 3. Platelet-activating factor - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Investigation of the involvement of platelet-activating factor in the control of hypertension by aerobic training. A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PAF C16:0 Metabolism and Signaling Pathways

Introduction: The Pivotal Role of PAF C16:0 in Cellular Communication

Platelet-Activating Factor (PAF) C16:0 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent, naturally occurring phospholipid mediator that orchestrates a vast array of physiological and pathological processes.[1][2] Initially identified for its ability to induce platelet aggregation at nanomolar concentrations, its role is now understood to extend deep into the realms of inflammation, immune response, cardiovascular function, and even cancer progression.[3][4][5] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the metabolic pathways that govern the synthesis and degradation of PAF C16:0, the intricate signaling cascades it initiates, and the robust experimental methodologies required to investigate its function.

PAF C16:0 is not stored pre-formed within cells; instead, it is rapidly synthesized and released in response to specific stimuli.[6] Its effects are transduced through a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR), which is expressed on the plasma membrane of numerous cell types, including platelets, neutrophils, macrophages, and endothelial cells.[1][4] The tight regulation of PAF C16:0 levels is critical, as dysregulation is implicated in a host of inflammatory diseases such as asthma, sepsis, and atherosclerosis.[3][7]

Part 1: The Metabolic Lifecycle of PAF C16:0

The cellular concentration of PAF C16:0 is meticulously controlled by a dynamic interplay between its biosynthesis and degradation. Two primary pathways are responsible for its production: the remodeling pathway, which is predominant during inflammatory responses, and the de novo pathway, thought to maintain physiological levels.[2][4][6]

Biosynthesis: Crafting the Mediator

The remodeling pathway is the principal route for PAF C16:0 production in response to inflammatory stimuli.[6][8] This two-step process utilizes existing membrane phospholipids as precursors, allowing for a swift response.[8]

-

Step 1: Generation of Lyso-PAF. The pathway is initiated by the activation of Phospholipase A2 (PLA2). This enzyme hydrolyzes the fatty acid at the sn-2 position of membrane-bound ether-linked phosphatidylcholine (specifically, 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine), yielding the intermediate 1-O-alkyl-sn-glycero-3-phosphocholine, commonly known as lyso-PAF.[4][9][10]

-

Step 2: Acetylation to Active PAF. The inactive lyso-PAF is then acetylated at the sn-2 position by the enzyme Acetyl-CoA:lyso-PAF acetyltransferase (lyso-PAF AT).[8][9] Two key enzymes possessing this activity have been identified: Lysophosphatidylcholine Acyltransferase 1 (LPCAT1) and LPCAT2.[11] LPCAT2 is the primary isoform in inflammatory cells and its activation is a critical, rate-limiting step in stimulus-induced PAF production.[11]

The activation of LPCAT2 is tightly regulated. For instance, in macrophages stimulated by lipopolysaccharide (LPS), LPCAT2 is rapidly phosphorylated on Serine 34.[1][2] This phosphorylation, mediated by MAPK-activated protein kinase 2 (MK2), significantly enhances its catalytic activity, leading to a surge in PAF C16:0 synthesis.[1][2][12]

The de novo pathway synthesizes PAF C16:0 from simpler precursors and is considered the primary mechanism for maintaining basal levels of PAF for normal physiological functions.[4][6] This pathway involves the acetylation of 1-O-alkyl-2-lyso-sn-glycero-3-phosphate, followed by dephosphorylation and the final transfer of a phosphocholine headgroup from CDP-choline.[4]

Figure 1: Overview of PAF C16:0 Biosynthesis Pathways.

Degradation: Inactivation of the Signal

The potent bioactivity of PAF C16:0 necessitates a robust system for its rapid inactivation. This is primarily accomplished by a family of enzymes known as PAF acetylhydrolases (PAF-AHs), which hydrolyze the acetyl group at the sn-2 position, converting PAF back to the inactive lyso-PAF.[6][7]

There are multiple isoforms of PAF-AH:

-

Intracellular PAF-AHs (I and II): These cytosolic enzymes are involved in protecting cells from oxidative stress and maintaining cellular integrity.[7]

-

Extracellular PAF-AH (Lp-PLA2): This plasma form is primarily associated with lipoproteins (LDL and HDL) and is crucial for regulating circulating PAF levels.[7] Low activity of Lp-PLA2 has been linked to conditions like asthma, highlighting its protective role.[7]

The resulting lyso-PAF can then be re-acylated with a long-chain fatty acid by an acyltransferase to be reincorporated into cell membranes, thus completing the metabolic cycle.[4]

Figure 2: The PAF C16:0 Degradation Pathway.

Part 2: PAF C16:0 Signaling Cascades

PAF C16:0 exerts its biological effects by binding to the PAF receptor (PAFR), a seven-transmembrane GPCR.[1][4] This binding event initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins and the triggering of multiple downstream signaling pathways that ultimately dictate the cellular response.[13]

The Canonical Gq/11 Pathway

The most well-characterized PAFR signaling pathway involves its coupling to G-proteins of the Gq/11 family.[1]

-

PLC Activation: Upon PAFR activation, the Gαq subunit dissociates and activates Phospholipase C (PLC).[1]

-

Second Messenger Generation: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][3] This rapid increase in cytosolic Ca2+ is a hallmark of PAF signaling.

-

PKC Activation: Concurrently, DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC).[1] PKC then phosphorylates a multitude of target proteins, leading to diverse cellular responses such as platelet aggregation, inflammation, and neurotransmitter release.[1]

Additional Signaling Arms: Gi and MAPK Pathways

Beyond the Gq pathway, PAFR can also couple to other G-proteins, such as Gi, and activate other critical signaling modules.[1][13]

-

Gi Pathway: Activation of the Gi pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

MAPK Cascades: PAFR activation is a potent trigger for the mitogen-activated protein kinase (MAPK) cascades, including the ERK, JNK, and p38 pathways.[3][13][14] These pathways are central regulators of gene expression, cell proliferation, and apoptosis, and their activation by PAF C16:0 contributes significantly to its pro-inflammatory and, in some contexts, pro-tumorigenic effects.[13][14][15]

Figure 3: Core Signaling Pathways Activated by PAF C16:0.

Part 3: Experimental Methodologies

Investigating the metabolism and signaling of PAF C16:0 requires a suite of specialized and validated experimental techniques. This section provides detailed, step-by-step protocols for key assays.

Quantification of PAF C16:0 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of PAF C16:0 in biological samples.

-

Principle: This method separates lipids by liquid chromatography and then uses mass spectrometry to specifically detect and quantify PAF C16:0 based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

-

Protocol:

-

Lipid Extraction: Extract total lipids from plasma or cell samples using the Bligh and Dyer method.[12] Briefly, homogenize the sample in a chloroform/methanol mixture. After phase separation, the lipid-containing lower chloroform layer is collected.

-

Internal Standard: Spike the sample with a known amount of a deuterated internal standard (e.g., C16:0-d4 PAF) prior to extraction to correct for sample loss and ionization variability.

-

Chromatography: Resuspend the dried lipid extract and inject it onto a C18 reverse-phase LC column. Elute using a gradient of solvents (e.g., water/acetonitrile with formic acid).

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For PAF C16:0, the specific transition of the parent ion to a characteristic product ion is monitored (e.g., m/z 524.3 -> 184.1).[12]

-

Quantification: Calculate the concentration of endogenous PAF C16:0 by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known amounts of PAF C16:0.

-

PAF-AH Enzyme Activity Assay

This colorimetric assay measures the activity of PAF acetylhydrolase in biological samples.

-

Principle: The assay utilizes a synthetic substrate, 2-thio-PAF, which releases a free thiol group upon hydrolysis by PAF-AH. This thiol reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored product that can be measured spectrophotometrically at 405-414 nm.[16]

-

Protocol (based on commercial kits): [13][15][16]

-

Sample Preparation: Prepare serum, plasma, or cell lysate samples. For intracellular PAF-AH, homogenization in an appropriate assay buffer is required.[15]

-

Reaction Setup: In a 96-well plate, add the sample, DTNB assay reagent, and assay buffer. Include positive controls (recombinant PAF-AH) and no-enzyme controls.

-

Initiate Reaction: Start the reaction by adding the 2-thio-PAF substrate solution to all wells.

-

Measurement:

-

Kinetic Assay (Extracellular PAF-AH): Immediately read the absorbance at 412 nm every minute for 20-60 minutes. The rate of change in absorbance is proportional to the enzyme activity.[15]

-

Endpoint Assay (Intracellular PAF-AH): Incubate for a set time (e.g., 30 minutes) at room temperature. Stop the reaction and read the final absorbance.[13]

-

-

Calculation: Calculate the PAF-AH activity (nmol/min/ml) by comparing the rate of absorbance change to a standard curve generated with a known thiol standard (TNB).

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following PAFR activation.

-

Principle: Cells are loaded with Fura-2 AM, a ratiometric fluorescent Ca2+ indicator. Fura-2's fluorescence excitation maximum shifts from ~380 nm in the Ca2+-free form to ~340 nm when it binds to Ca2+. The ratio of fluorescence emission at ~510 nm when excited at 340 nm versus 380 nm is directly proportional to the intracellular Ca2+ concentration.[5]

-

Protocol: [5]

-

Cell Plating: Plate adherent cells on glass coverslips 24-48 hours prior to the experiment.

-

Dye Loading: Prepare a Fura-2 AM loading solution (typically 1-5 µM in a buffered salt solution like HBSS). Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

Washing: Wash the cells 2-3 times with fresh buffer to remove extracellular dye. Incubate for a further 30 minutes to allow for complete de-esterification of the dye within the cells.

-

Imaging: Mount the coverslip onto a fluorescence imaging microscope equipped with a filter wheel or light source capable of alternating excitation at 340 nm and 380 nm.

-

Data Acquisition: Record a baseline fluorescence ratio for a short period. Then, perfuse the chamber with a buffer containing the desired concentration of PAF C16:0. Continue recording the fluorescence ratio to capture the transient increase in intracellular Ca2+.

-

Analysis: Calculate the 340/380 nm fluorescence ratio over time. The peak of this ratio represents the maximal Ca2+ response. Dose-response curves can be generated to determine the EC50 of PAF C16:0.[17]

-

Cell Viability (MTT) Assay

This assay assesses the effect of PAF C16:0 on cell viability and proliferation.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow MTT tetrazolium salt is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18][19]

-

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of PAF C16:0 and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified SDS) to each well to dissolve the purple formazan crystals.

-

Readout: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells.

-

Cell Migration (Wound Healing/Scratch) Assay

This assay is a straightforward method to study the effect of PAF C16:0 on collective cell migration.[22]

-

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.[22]

-

-

Create Monolayer: Seed cells in a multi-well plate and grow them until they form a fully confluent monolayer.

-

Create Scratch: Using a sterile p200 pipette tip, make a straight scratch through the center of the monolayer.

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells and debris. Replace with fresh medium (often low-serum to minimize proliferation) containing the desired concentration of PAF C16:0 or a vehicle control.

-

Imaging: Immediately capture an initial image (T=0) of the scratch using a phase-contrast microscope. Place the plate in an incubator and acquire subsequent images of the same field of view at regular intervals (e.g., every 4-8 hours) for 24-48 hours.

-

Analysis: Quantify the area of the wound at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure over time for treated versus control cells to determine the effect of PAF C16:0 on cell migration.

-

Figure 4: Generalized Experimental Workflow for Studying PAF C16:0 Cellular Effects.

Part 4: Quantitative Data Summary

The potency of PAF C16:0 is highly dependent on the cell type and the specific biological response being measured. The following tables summarize key quantitative parameters from the literature.

Table 1: PAF Receptor Binding Affinity

| Ligand | Receptor/System | Kd Value (nM) | Reference |

|---|---|---|---|

| [3H]PAF | Human Recombinant PAFR | 1.5 | [17] |

| [3H]PAF | Human Polymorphonuclear Leukocytes | High affinity: 0.31 ± 0.05Low affinity: 11.1 ± 1.5 | [17] |

| [3H]PAF | Rat Peritoneal PMNs (Membranes) | 0.61 ± 0.1 | [25] |

| [3H]PAF | Canine Platelets | 0.63 ± 0.02 |[26] |

Table 2: Functional Activity of PAF C16:0

| Cell Line | Cell Type | Parameter Measured | Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| MDA-MB-231 | Human Breast Adenocarcinoma | Migration | 10 nmol/L | Increased cell motility | [27] |

| IEC-6 | Rat Intestinal Epithelial | Intracellular Calcium [Ca2+]i | 3 µM | Four-fold increase in [Ca2+]i | [27] |

| Various | Neuronal Cultures | Neuronal Loss | 0.5 - 1.5 µM | Significant concentration-dependent cell loss | [28] |

| HK2 / HUVEC | Human Kidney / Endothelial | Cell Viability | 100 µM | Induction of cell death (ferroptosis) |[27] |

Conclusion

PAF C16:0 is a formidable signaling phospholipid with a tightly regulated metabolic lifecycle and a complex downstream signaling network. Its profound influence on cellular behavior, from initiating acute inflammatory responses to modulating cell migration and viability, positions the PAF/PAFR axis as a critical area of study and a promising target for therapeutic intervention in a wide range of diseases. The experimental protocols and foundational knowledge presented in this guide offer a robust framework for researchers to dissect the multifaceted roles of PAF C16:0 and contribute to the development of novel diagnostics and therapeutics.

References

- 1. Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 at Ser34 Enhances Platelet-activating Factor Production in Endotoxin-stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of lysophosphatidylcholine acyltransferase 2 at Ser34 enhances platelet-activating factor production in endotoxin-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of phospholipase activity of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of phospholipase activity of PAF acetylhydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gene - LPCAT2 [maayanlab.cloud]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. mdpi.com [mdpi.com]

- 15. abcam.cn [abcam.cn]

- 16. content.abcam.com [content.abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. protocols.io [protocols.io]

- 21. atcc.org [atcc.org]

- 22. clyte.tech [clyte.tech]

- 23. med.virginia.edu [med.virginia.edu]

- 24. scispace.com [scispace.com]

- 25. High affinity receptor binding of platelet-activating factor in rat peritoneal polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Specific binding of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet-activating factor) to the intact canine platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. medchemexpress.com [medchemexpress.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the De Novo and Remodeling Pathways of Platelet-Activating Factor (PAF) Synthesis

Abstract

Platelet-Activating Factor (PAF) is an exceptionally potent phospholipid mediator that orchestrates a vast array of physiological and pathological processes, including inflammation, platelet aggregation, anaphylaxis, and neuronal signaling.[1][2] The cellular concentration and biological activity of PAF are meticulously controlled by a dynamic interplay between its synthesis and catabolism.[1] PAF is not stored pre-formed within cells; instead, it is rapidly synthesized on demand through two distinct enzymatic routes: the remodeling pathway and the de novo pathway .[3][4] The remodeling pathway is primarily activated by inflammatory stimuli to produce large amounts of PAF in a short timeframe, whereas the de novo pathway is thought to maintain constitutive, physiological levels of PAF required for normal cellular functions.[3][5] A comprehensive understanding of the molecular machinery, regulatory mechanisms, and cellular context of these pathways is paramount for researchers, scientists, and drug development professionals aiming to modulate PAF-mediated events in disease. This guide provides a detailed exploration of both synthetic routes, offering field-proven experimental methodologies and insights into their therapeutic implications.

The Remodeling Pathway: Rapid, Stimulus-Driven PAF Production

The remodeling pathway is the principal mechanism for PAF synthesis in response to inflammatory and immunological challenges.[3][6] It is characterized by a rapid, two-step modification of pre-existing ether-linked membrane phospholipids, primarily 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine.[5][6] This pathway is prominently active in inflammatory cells such as neutrophils, monocytes, macrophages, platelets, and endothelial cells.[1][7]

Core Enzymatic Steps

Step 1: Generation of the Precursor, Lyso-PAF

The pathway is initiated by the activation of Phospholipase A₂ (PLA₂) .[6][8] This superfamily of enzymes hydrolyzes the fatty acid (commonly arachidonic acid) from the sn-2 position of an alkyl-acyl-glycerophosphocholine molecule embedded in the cell membrane.[5][9] This reaction yields two biologically crucial products:

-

Lyso-PAF (1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine): The immediate precursor for PAF synthesis.[8]

-

Arachidonic Acid: A polyunsaturated fatty acid that serves as the substrate for the synthesis of eicosanoids (prostaglandins and leukotrienes), thus linking the PAF and eicosanoid inflammatory cascades.[5][8]

The activation of PLA₂ is a critical regulatory point, often triggered by an increase in intracellular calcium concentrations following cellular stimulation.[10]

Step 2: Acetylation of Lyso-PAF to Form Active PAF

The final and rate-limiting step is the acetylation of lyso-PAF, catalyzed by Acetyl-CoA:lyso-PAF acetyltransferase (Lyso-PAF AT) , with enzymes LPCAT1 and LPCAT2 being key players.[6] This enzyme transfers an acetyl group from acetyl-CoA to the free hydroxyl group at the sn-2 position of lyso-PAF, forming the biologically active PAF molecule (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine).[6][11] The activity of Lyso-PAF AT is tightly regulated, often via a phosphorylation/dephosphorylation cycle, ensuring that PAF production is a transient event.[8]

Cellular Localization and Regulation

The enzymes of the remodeling pathway are spatially organized to facilitate efficient synthesis. PLA₂ acts on membrane phospholipids, while Lyso-PAF AT is primarily located in the endoplasmic reticulum and potentially the nuclear membrane.[5][12] This topographical separation underscores the importance of intracellular transport of the lyso-PAF intermediate.[12] The entire process is tightly controlled to prevent unwanted inflammation, with PAF's actions being swiftly terminated by PAF acetylhydrolases (PAF-AH), which convert PAF back to the inactive lyso-PAF.[1][13]

Visualization of the Remodeling Pathway

Caption: The stimulus-driven Remodeling Pathway of PAF synthesis.

The De Novo Pathway: Constitutive PAF Synthesis

The de novo pathway synthesizes PAF from simpler building blocks, rather than remodeling existing phospholipids.[5][14] This route is considered the primary source for maintaining low, physiological levels of PAF necessary for normal cellular processes.[1][3] It is predominantly active in the endoplasmic reticulum.[14]

Core Enzymatic Steps

The de novo pathway is a three-step process:[5]

Step 1: Acetylation of 1-O-Alkyl-2-lyso-sn-glycero-3-phosphate

The pathway begins with the acetylation of 1-O-alkyl-2-lyso-sn-glycero-3-phosphate. This reaction is catalyzed by 1-O-alkyl-2-lyso-sn-glycero-3-phosphate:acetyl-CoA acetyltransferase (Alkyl-lyso-GP:AcCoA AT) , an enzyme distinct from the acetyltransferase in the remodeling pathway.[5][10][14]

Step 2: Dephosphorylation

The resulting 1-O-alkyl-2-acetyl-sn-glycero-3-phosphate is then dephosphorylated by a specific phosphohydrolase to yield 1-O-alkyl-2-acetyl-sn-glycerol.[5][10]

Step 3: Phosphocholine Transfer

In the final step, a phosphocholine headgroup is transferred from cytidine diphosphate-choline (CDP-choline) to 1-O-alkyl-2-acetyl-sn-glycerol.[5] This reaction is catalyzed by a dithiothreitol (DTT)-insensitive cholinephosphotransferase (PAF-CPT) , yielding the final PAF molecule.[10][15]

Regulation of the De Novo Pathway